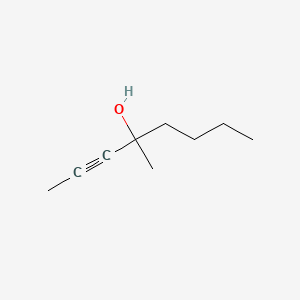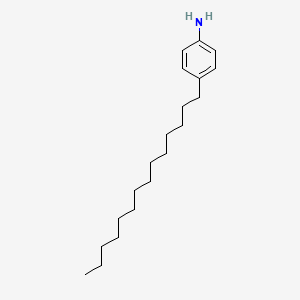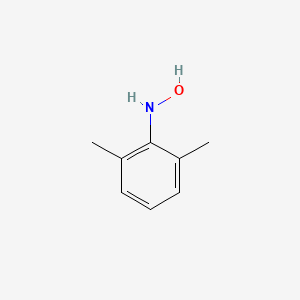
(3Ar,7as)-hexahydro-2-benzofuran-1(3h)-one
Vue d'ensemble
Description
(3Ar,7as)-hexahydro-2-benzofuran-1(3h)-one is an organic compound with the molecular formula C8H12O2 It is a bicyclic lactone, which means it contains a lactone ring fused to another ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Ar,7as)-hexahydro-2-benzofuran-1(3h)-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor. For example, the compound can be synthesized from the corresponding diol through an intramolecular esterification reaction. The reaction typically requires an acid catalyst and is carried out under reflux conditions to facilitate the formation of the lactone ring.
Another method involves the reduction of a suitable precursor, such as a benzofuran derivative, followed by cyclization. This approach may require the use of reducing agents like lithium aluminum hydride or sodium borohydride, followed by acid-catalyzed cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to reduce costs and environmental impact. The choice of starting materials and reaction conditions will depend on the desired scale of production and the specific requirements of the application.
Analyse Des Réactions Chimiques
Types of Reactions
(3Ar,7as)-hexahydro-2-benzofuran-1(3h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the lactone ring can yield the corresponding diol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the lactone ring. Common nucleophiles include amines and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as ammonia (NH3) or ethanol (C2H5OH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Amines or ethers, depending on the nucleophile used.
Applications De Recherche Scientifique
(3Ar,7as)-hexahydro-2-benzofuran-1(3h)-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through functional group modifications.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties. Derivatives of this compound have been investigated for their activity as enzyme inhibitors or receptor modulators.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or resins.
Biological Studies: It is used as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of (3Ar,7as)-hexahydro-2-benzofuran-1(3h)-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The lactone ring can undergo hydrolysis to form the corresponding carboxylic acid, which can then interact with active sites on enzymes or receptors, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
(3Ar,7as)-hexahydro-2-benzofuran-1(3h)-one can be compared with other bicyclic lactones, such as:
(3aR,4aS,5R,7aS,8S,9aR)-5-Hydroxy-4a,8-dimethyl-3-methyleneoctahydroazuleno[6,5-b]furan-2,6(3H,4H)-dione: This compound has a similar bicyclic structure but contains additional functional groups that may confer different reactivity and properties.
(3aR,7aS,7bR)-2,2,5,7a-tetramethyl-1H,2H,3H,3aH,4H,6H,7H,7aH,7bH-cyclobuta[e]indene: This compound has a different ring system but shares some structural similarities with this compound.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound in various fields of research.
Propriétés
IUPAC Name |
(3aR,7aS)-3a,4,5,6,7,7a-hexahydro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8-7-4-2-1-3-6(7)5-10-8/h6-7H,1-5H2/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYUMBPDHPMKHM-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288796 | |
| Record name | (3ar,7as)-hexahydro-2-benzofuran-1(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6939-71-5 | |
| Record name | NSC57636 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3ar,7as)-hexahydro-2-benzofuran-1(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














